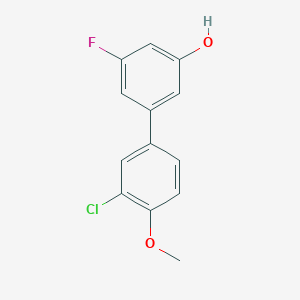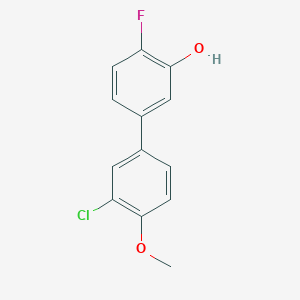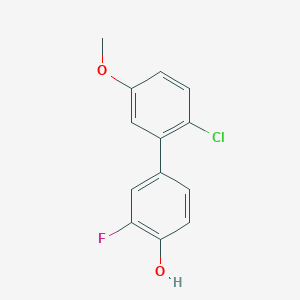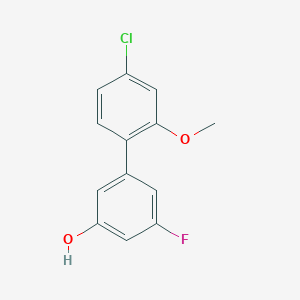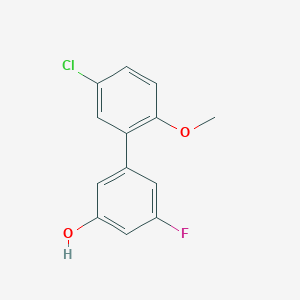
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% (4-CMPF) is a compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential uses in laboratory experiments.
Applications De Recherche Scientifique
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, an anti-cancer agent, and an anti-microbial agent. It has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular disease. Additionally, it has been studied for its potential use as a neuroprotective agent and for its potential use in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% is not completely understood. However, it is believed that 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, it is believed to exert its anti-cancer, anti-inflammatory, and anti-microbial effects by modulating the activity of certain enzymes, including caspase-3 and matrix metalloproteinase-2 (MMP-2).
Biochemical and Physiological Effects
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been studied for its biochemical and physiological effects. In animal studies, 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory molecules. Additionally, it has been shown to reduce the growth of certain types of cancer cells, reduce the production of certain inflammatory cytokines, and reduce the expression of certain genes involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% in laboratory experiments has several advantages and limitations. One advantage is that it is a relatively inexpensive compound, making it cost-effective for use in research. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to dissolve in aqueous solutions. Additionally, it is not very stable in acidic or basic conditions, making it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for the use of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% in scientific research. One potential direction is the development of new uses for 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%, such as its potential use in the treatment of neurological disorders. Additionally, further research into the biochemical and physiological effects of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to the development of new therapeutic agents. Finally, further research into the synthesis of 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% could lead to the development of more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-chloro-2-methoxyphenol and 3-fluorophenol in the presence of a base catalyst, such as sodium hydroxide. This reaction yields 4-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95% as the product. Other methods of synthesis include the use of a Grignard reagent, the use of an organometallic reagent, and the use of a Friedel-Crafts reaction.
Propriétés
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-8(14)2-4-11(13)10-5-3-9(16)7-12(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCBTGVJVXCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30684418 |
Source


|
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-88-9 |
Source


|
| Record name | 4'-Chloro-2-fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30684418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

